molecular formula C8H8N4O2 B2947956 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 1499626-82-2

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid

Katalognummer: B2947956
CAS-Nummer: 1499626-82-2
Molekulargewicht: 192.178
InChI-Schlüssel: AGHLHVFZFUTGSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The closest compound I found is "(1-Methyl-1H-pyrazol-4-yl)boronic acid" .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-pyrazol-4-yl)boronic acid” is represented by the InChI code: 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 . The molecular weight is 125.92 .


Chemical Reactions Analysis

“(1-Methyl-1H-pyrazol-4-yl)boronic acid” is used in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-pyrazol-4-yl)boronic acid” has a molecular weight of 125.92 . It’s a solid substance stored in a refrigerator .

Wirkmechanismus

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid inhibits the activity of TAK1 by binding to the ATP binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream substrates, thereby inhibiting the activation of pro-inflammatory signaling pathways.
Biochemical and Physiological Effects
Inhibition of TAK1 by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines both in vitro and in vivo. This compound has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid in lab experiments is its specificity for TAK1. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of TAK1 in inflammatory signaling pathways. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant inhibition of TAK1 activity.

Zukünftige Richtungen

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases. Future research could focus on optimizing the potency and selectivity of this compound, as well as evaluating its efficacy and safety in preclinical and clinical studies. Other potential future directions include studying the role of TAK1 in other disease processes, such as cancer and neurodegenerative diseases, and developing other inhibitors of this kinase for therapeutic use.

Synthesemethoden

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid involves several steps. First, 4-bromo-1-methyl-1H-pyrazole is reacted with potassium tert-butoxide to form a pyrazolyl anion. This anion is then reacted with ethyl chloroformate to form ethyl 4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylate. The ester group in this compound is then hydrolyzed to form this compound.

Wissenschaftliche Forschungsanwendungen

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid has been studied extensively for its ability to inhibit TAK1, a protein kinase that plays a crucial role in the regulation of inflammatory responses. Inhibition of TAK1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making this compound a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Safety and Hazards

“(1-Methyl-1H-pyrazol-4-yl)boronic acid” has several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 .

Eigenschaften

IUPAC Name

1-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-11-3-6(2-10-11)12-4-7(8(13)14)9-5-12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHLHVFZFUTGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.